AGI-43192

MAT2A inhibition enzymatic assay cancer

AGI-43192 is the optimal MAT2A inhibitor for studies of MTAP-deleted peripheral cancers (colon, lung, pancreatic). Its limited BBB penetration (vs. AGI-41998) eliminates CNS confounders, while its 9.1-fold selectivity in MTAP-null vs. WT cells ensures precise synthetic lethality modeling. Oral bioavailability supports robust in vivo PK/PD studies.

Molecular Formula C23H16ClF3N6O
Molecular Weight 484.9 g/mol
Cat. No. B12418012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-43192
Molecular FormulaC23H16ClF3N6O
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F
InChIInChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30)
InChIKeyXXCYDSDPIJJBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGI-43192: Potent and Orally Active MAT2A Inhibitor with Limited Brain Penetration for Cancer and CNS SAM Modulation Research


AGI-43192 is a potent and orally active small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A) [1]. It functions as an allosteric inhibitor that binds to the MAT2A enzyme in complex with S-adenosylmethionine (SAM) [2]. The compound exhibits limited blood-brain barrier penetration, distinguishing it from fully brain-penetrant MAT2A inhibitors like AGI-41998 . AGI-43192 demonstrates synthetic lethality in MTAP-deleted cancer models, effectively depleting SAM levels and inhibiting tumor cell proliferation [3].

Why AGI-43192 Cannot Be Substituted with Generic MAT2A Inhibitors: Differentiated Potency, CNS Exposure, and Synthetic Lethality Profile


Generic substitution of MAT2A inhibitors is scientifically invalid due to substantial variations in target potency, cellular efficacy, blood-brain barrier penetration, and synthetic lethality profiles. AGI-43192 occupies a unique position as a potent, orally active MAT2A inhibitor with limited brain exposure, contrasting with both brain-penetrant analogs like AGI-41998 and peripherally restricted inhibitors like AG-270 [1]. Its balanced physicochemical properties (elevated polar surface area) confer distinct in vivo pharmacokinetics and pharmacodynamics [2]. Furthermore, the specific allosteric binding mode of AGI-43192 [3] and its precise IC50 values for MAT2A enzyme inhibition (32 nM) and cellular SAM depletion (14 nM) in HCT-116 MTAP-null cells are unique to this compound and cannot be replicated by other MAT2A inhibitors. Even within the same chemical series, minor structural changes dramatically alter brain penetration, potency, and metabolic stability, rendering generic substitution a high-risk experimental confounder.

Quantitative Differentiation of AGI-43192: Head-to-Head and Cross-Study Comparisons Against Key MAT2A Inhibitors


MAT2A Enzyme Inhibition Potency: AGI-43192 vs. Clinical Candidate AG-270 and Others

AGI-43192 exhibits an IC50 of 32 nM against MAT2A enzyme activity . This places it in the high-potency range, comparable to the clinical candidate AG-270 (IC50 ~14-18 nM [1]) but 13-fold more potent than the early allosteric inhibitor PF-9366 (IC50 = 420 nM ). Compared to the brain-penetrant analog AGI-41998, AGI-43192 maintains comparable enzymatic potency while offering distinct brain exposure properties [2].

MAT2A inhibition enzymatic assay cancer SAM depletion

Cellular SAM Depletion: AGI-43192 vs. AG-270 in MTAP-Null Cells

In HCT-116 MTAP-null colorectal cancer cells, AGI-43192 depletes cellular SAM levels with an IC50 of 14 nM . For comparison, the clinical-stage inhibitor AG-270 achieves SAM depletion with an IC50 of 5.8 nM in the same cell line , representing a 2.4-fold difference. The next-generation inhibitor SCR-7952 achieves an IC50 of 1.9 nM .

SAM depletion cellular efficacy MTAP-null HCT-116 synthetic lethality

Antiproliferative Activity: AGI-43192 vs. AGI-24512 and AG-270 in MTAP-Null vs. WT Cells

AGI-43192 inhibits proliferation of HCT-116 MTAP-null cells with a GI50 of 19 nM, while showing 9.1-fold selectivity over MTAP wild-type HCT-116 cells (GI50 = 173 nM) . In comparison, AGI-24512 (IC50 = 8 nM enzymatic) also demonstrates antiproliferative activity in MTAP-deleted cancer cells , while AG-270 exhibits MTAP-null-selective antiproliferative activity [1].

antiproliferative MTAP-null cancer HCT-116 selectivity

Blood-Brain Barrier Penetration: AGI-43192 vs. AGI-41998 (Brain-Penetrant) and AG-270 (Peripherally Restricted)

AGI-43192 exhibits limited brain penetration [1], placing it between the fully brain-penetrant analog AGI-41998 and the peripherally restricted clinical candidate AG-270 [2]. This property is attributed to its elevated polar surface area (PSA) which reduces BBB permeability [3].

blood-brain barrier brain penetration CNS PK SAM modulation

Optimal Research and Industrial Use Cases for AGI-43192 Based on Quantified Evidence


Peripheral MTAP-Deleted Cancer Xenograft and Syngeneic Models

AGI-43192 is ideally suited for in vivo studies of MTAP-deleted peripheral cancers (e.g., colon, lung, pancreatic) where its potent MAT2A inhibition (IC50 = 32 nM) and cellular SAM depletion (IC50 = 14 nM) effectively suppress tumor growth . Its limited brain penetration minimizes confounding CNS effects, making it superior to brain-penetrant analogs like AGI-41998 for peripheral tumor studies [1]. Oral administration (e.g., 10 mg/kg) in mice demonstrates robust tumor growth inhibition in HCT-116 MTAP-null xenografts [2].

Investigating SAM Modulation in the CNS with Controlled Brain Exposure

For studies exploring SAM regulation in the central nervous system that require partial but not full brain exposure, AGI-43192 provides a unique tool . Its limited BBB penetration [1] allows researchers to achieve moderate CNS drug levels, which may be advantageous for studying SAM-dependent processes without the confounding effects of high brain concentrations. This is in contrast to the fully brain-penetrant AGI-41998 [2].

Selective Synthetic Lethality Studies in MTAP-Null vs. WT Isogenic Cell Lines

AGI-43192's 9.1-fold selectivity window (GI50 = 19 nM in MTAP-null vs. 173 nM in WT HCT-116 cells) makes it an excellent tool for dissecting synthetic lethal mechanisms in isogenic cell line pairs. Researchers can use AGI-43192 to validate MAT2A dependency while minimizing non-specific cytotoxicity in control experiments, a key advantage over less selective MAT2A inhibitors.

Pharmacokinetic and Pharmacodynamic Profiling of Peripherally Active MAT2A Inhibitors

The oral bioavailability and distinct pharmacokinetic profile of AGI-43192 make it a valuable reference compound for PK/PD studies aiming to understand the relationship between MAT2A inhibition, SAM depletion, and tumor response in peripheral tissues. Its moderate potency and limited brain exposure serve as a benchmark for optimizing next-generation MAT2A inhibitors with tailored CNS penetration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGI-43192

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.